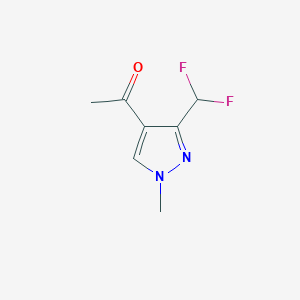

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S have been studied . The successful difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one is of interest considering that 3-(difluoromethyl)-1-methyl-1H-pyrazole is a motif important to the agrochemical industry .Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone and its derivatives are extensively used in chemical synthesis, showcasing their importance in the development of medicinal compounds. For example:

Cytoprotective Antiulcer Activity

Pyrazolyl-pyrimidines, closely related to the specified compound, have been synthesized and evaluated for their cytoprotective antiulcer activity. The study identified compounds with potent inhibition against HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating a potential for gastric ulcer treatment (Ikeda et al., 1996).

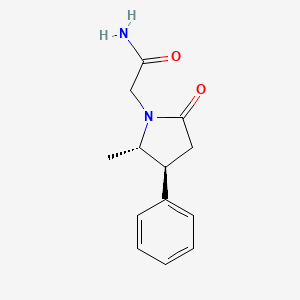

Antinociceptive Effects

Novel pyrazoline derivatives have shown potential antinociceptive effects in mice models, indicating their therapeutic utility in pain management without causing locomotive disorders, suggesting they could serve as potential analgesic agents (Milano et al., 2008).

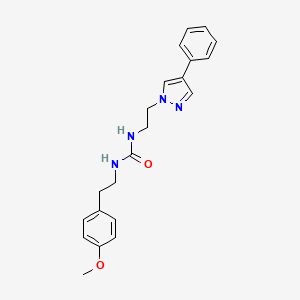

Antidepressant Activity

Pyrazole-carbothioamide derivatives have demonstrated antidepressant activity in preclinical studies, indicating their potential as therapeutic medications for depression (Mathew et al., 2014).

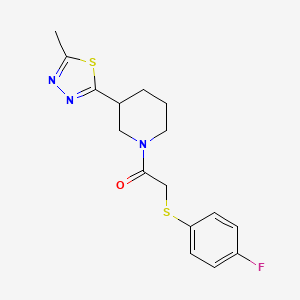

Antiobesity Effects

Compounds structurally similar to the specified chemical have been identified as BRS-3 agonists, with studies showing their efficacy in reducing body weight and improving metabolic rate in animal models, suggesting potential applications in treating obesity (Guan et al., 2011).

Anticonvulsant Properties

Derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone, structurally similar to the compound , have shown potential as anticonvulsant compounds, indicating their utility in managing convulsions (Bansal et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is Histone Deacetylase 6 (HDAC6) . HDAC6 is a crucial drug target for both tumor and non-tumor diseases .

Mode of Action

This compound acts as an effective and selective inhibitor of HDAC6 . It interacts with HDAC6, inhibiting its activity. The exact mode of inhibition remains a subject of ongoing research .

Biochemical Pathways

The compound is used commercially as an intermediate to several fungicides which act by inhibition of succinate dehydrogenase (SDHI) . SDHI is a complex II in the mitochondrial respiration chain . Inhibition of SDHI has been known as a fungicidal mechanism of action since the first examples were marketed in the 1960s .

Result of Action

It is known that the compound’s interaction with hdac6 can lead to changes in gene expression, potentially impacting cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the choice of a synthetic route for the compound is heavily driven by economic aspects, and thus, the environmental profile often is handled as a secondary factor .

Análisis Bioquímico

Biochemical Properties

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

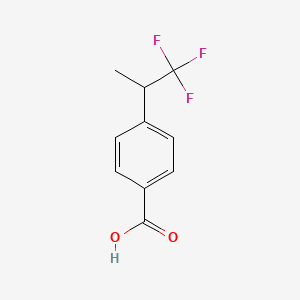

IUPAC Name |

1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-4(12)5-3-11(2)10-6(5)7(8)9/h3,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZVCXLDJHKSQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1C(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

![N-({1-[4-(2,4-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2469207.png)

![methyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2469215.png)